2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a benzothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethyl-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-{3-
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-5-12(2)15-14(6-11)21-16(18-15)20-8-13(9-20)7-19-4-3-17-10-19/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGPXGOXQOMSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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